molecular formula C13H22O4 B8358873 Ethyl 7-acetyl-8-oxononanoate

Ethyl 7-acetyl-8-oxononanoate

Cat. No.: B8358873
M. Wt: 242.31 g/mol
InChI Key: SDYKVAUCRXDLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-acetyl-8-oxononanoate (C${13}$H${22}$O$_4$) is a synthetic ester derivative featuring both acetyl and oxo functional groups. The compound is synthesized via multi-step methodologies, including hydroxylation and acetylation reactions, to establish its stereochemistry and functional group arrangement . Its structural complexity—marked by the acetyl group at position 7 and the oxo group at position 8—confers unique reactivity, making it valuable for constructing cyclic frameworks in terpenoid synthesis .

Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

ethyl 7-acetyl-8-oxononanoate

InChI

InChI=1S/C13H22O4/c1-4-17-13(16)9-7-5-6-8-12(10(2)14)11(3)15/h12H,4-9H2,1-3H3

InChI Key

SDYKVAUCRXDLSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCC(C(=O)C)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 7-acetyl-8-oxononanoate shares structural and functional similarities with several esters and keto-acid derivatives. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications/Significance
This compound C${13}$H${22}$O$_4$ Acetyl (C=O), Oxo (C=O), Ester ~242.3 (calculated) Intermediate in terpenoid synthesis
Ethyl 7-oxononanoate C${11}$H${20}$O$_3$ Oxo (C=O), Ester 200.27 Synthetic precursor for lipids
Ethyl 2-phenylacetoacetate C${12}$H${14}$O$_3$ Phenyl, Acetoacetate, Ester 206.24 Reference standard; pharmaceutical precursor
Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate C${18}$H${26}$O$_5$ Dimethoxyphenyl, Oxo, Ester 322.39 Unspecified (potential bioactive intermediate)
Ethyl 8-cyano-2-oxooctanoate C${11}$H${17}$NO$_3$ Cyano (CN), Oxo, Ester 211.26 Specialty chemical for nitrile-based synthesis

Key Differences and Implications

The phenyl group in Ethyl 2-phenylacetoacetate introduces aromaticity, favoring applications in drug intermediates (e.g., NSAID precursors), whereas the dimethoxyphenyl group in Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate may confer antioxidant or antimicrobial activity .

Molecular Weight and Complexity: Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate (MW 322.39) is the most structurally complex, likely requiring advanced purification techniques compared to simpler analogs like Ethyl 7-oxononanoate (MW 200.27) .

Reactivity and Stability: The cyano group in Ethyl 8-cyano-2-oxooctanoate increases electrophilicity, making it suitable for nucleophilic additions, whereas the acetyl group in this compound participates in aldol condensations .

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